tert-butyl N-(2-methyl-3-oxopropyl)carbamate
Overview
Description
tert-Butyl N-(2-methyl-3-oxopropyl)carbamate: is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is commonly used in organic synthesis and serves as a protecting group for amines. The compound is characterized by its tert-butyl group, which provides steric hindrance and stability to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methyl-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-methyl-3-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-methyl-3-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to yield alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(2-methyl-3-oxopropyl)carbamate is used as a protecting group for amines, allowing for selective reactions without interference from the amine group .
Biology: In biological research, the compound is used in the synthesis of peptides and proteins, where it protects amine groups during the coupling reactions .
Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of amine functionalities .
Industry: In the chemical industry, the compound is used in the production of various fine chemicals and intermediates, contributing to the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-methyl-3-oxopropyl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions at other functional groups. The protecting group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
- tert-Butyl N-methylcarbamate
- tert-Butyl N-(2-oxopropyl)carbamate
- tert-Butyl N-(2-methyl-3-oxobutyl)carbamate
Uniqueness: tert-Butyl N-(2-methyl-3-oxopropyl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. The presence of the tert-butyl group offers steric protection, making it an effective protecting group for amines. Its specific reactivity patterns and applications in various fields highlight its versatility and importance in chemical synthesis .
Properties
IUPAC Name |
tert-butyl N-(2-methyl-3-oxopropyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBNREYQOZPEQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842103-98-4 | |
Record name | tert-butyl N-(2-methyl-3-oxopropyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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